9-(4-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-(2-chlorophenyl)butan-1-amines as starting materials. These are subjected to cyclization reactions using nickel complexes with 2,2’-bipyridine or N,N’-bis-(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene in the presence of t-BuONa as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies to understand its interactions with biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione stands out due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets and modify its reactivity compared to other benzazepine derivatives .
Properties
IUPAC Name |
6-(4-chlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFJTLNGFMRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.